molecular formula C11H10BrNO3 B15329261 Ethyl 5-bromo-2-oxoindoline-7-carboxylate

Ethyl 5-bromo-2-oxoindoline-7-carboxylate

Cat. No.: B15329261
M. Wt: 284.11 g/mol
InChI Key: FZGSFJFQELOTAO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-oxoindoline-7-carboxylate is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, an oxo group at the 2nd position, and an ethyl ester group at the 7th position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-oxoindoline-7-carboxylate typically involves the bromination of an indoline derivative followed by esterification. One common method includes the reaction of 5-bromoindoline-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 5-substituted indoline derivatives.

    Reduction: Formation of 2-hydroxyindoline derivatives.

    Oxidation: Formation of 2,3-dioxoindoline derivatives.

Scientific Research Applications

Ethyl 5-bromo-2-oxoindoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-bromo-2-oxoindoline-7-carboxylate can be compared with other indoline derivatives such as:

    Ethyl 5-chloro-2-oxoindoline-7-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 5-fluoro-2-oxoindoline-7-carboxylate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

    Ethyl 5-iodo-2-oxoindoline-7-carboxylate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 5-bromo-2-oxo-1,3-dihydroindole-7-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-2-16-11(15)8-5-7(12)3-6-4-9(14)13-10(6)8/h3,5H,2,4H2,1H3,(H,13,14)

InChI Key

FZGSFJFQELOTAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NC(=O)C2)Br

Origin of Product

United States

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